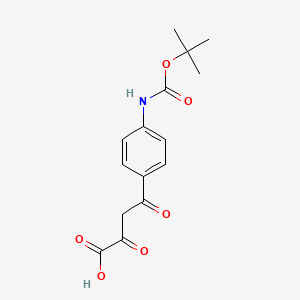

4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-aminophenyl compounds are generally used in organic chemistry as building blocks in the synthesis of more complex molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base. This forms a carbamate with the tert-butyl group as the protecting group .Chemical Reactions Analysis

Boc-protected amines can undergo a variety of reactions. The Boc group can be removed using an acid such as trifluoroacetic acid, revealing the free amine. The amine can then participate in further reactions .Scientific Research Applications

1. Solid-Phase Synthesis of Light-Harvesting Peptides

The compound has been utilized in the synthesis of redox-active amino acids. These amino acids are incorporated into peptide assemblies for studying photoinitiated electron or energy transfer. An example includes the synthesis of a light-harvesting peptide with an 11-residue redox triad, demonstrating photoinduced electron transfer capabilities (McCafferty et al., 1995).

2. Electrografting to Create Amine-terminated Monolayers

Aminophenyl and aminomethylphenyl monolayers have been electrografted to various surfaces using a protection-deprotection strategy involving Boc groups. This technique is instrumental in preparing amine-terminated films for advanced applications like electroactive carboxylic acid coupling (Lee et al., 2015).

3. Peptide Synthesis Using Racemization-free Coupling Reagents

The compound has been used in peptide synthesis, particularly with racemization-free coupling reagents. This application is crucial in preserving the chirality of amino acids during peptide chain formation (Pedersen et al., 1982).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of biphenyl and boronic acid , which are commonly used in various chemical reactions and biological studies.

Mode of Action

Boronic acids, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

As a boronic acid derivative, it may be involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds via suzuki-miyaura coupling .

Pharmacokinetics

The solubility of the compound in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid. For instance, the compound is reported to be stable at room temperature in the continental US . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boronic acids, such as 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid, are known to interact with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the formation of reversible covalent bonds with diols, a functional group present in many biomolecules .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with diols, which could potentially influence enzyme activity, protein conformation, and gene expression .

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWXTPWJDPCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)

![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)

![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)

![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)